(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide

Medicinal chemistry Drug design Permeability prediction

(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide (CAS 2060523-29-5, MF C12H13N3O2, MW 231.25 g/mol) is a synthetic small molecule belonging to the N-hydroxy-isoquinoline-1-carboximidamide (hydroxyamidine) class. The compound features an isoquinoline bicyclic core substituted at position 1 with an (E)-configured N'-hydroxycarboximidamide group, at position 5 with a methoxy (-OCH₃) group, and at position 8 with a methyl (-CH₃) group.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B13159365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C=CN=C2C(=NO)N
InChIInChI=1S/C12H13N3O2/c1-7-3-4-9(17-2)8-5-6-14-11(10(7)8)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15)
InChIKeyHEFUPQJICGVZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide: Core Identity, Structural Class, and Physicochemical Baseline for Informed Procurement


(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide (CAS 2060523-29-5, MF C12H13N3O2, MW 231.25 g/mol) is a synthetic small molecule belonging to the N-hydroxy-isoquinoline-1-carboximidamide (hydroxyamidine) class . The compound features an isoquinoline bicyclic core substituted at position 1 with an (E)-configured N'-hydroxycarboximidamide group, at position 5 with a methoxy (-OCH₃) group, and at position 8 with a methyl (-CH₃) group . This substitution pattern distinguishes it from other members of the isoquinoline-1-carboximidamide family, which vary in the number, position, and nature of ring substituents. The compound is available as a research reagent at ≥95% purity and is catalogued under MDL number MFCD30477931 .

Why Generic Substitution of (E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide Fails: Structural Uniqueness of the 5-Methoxy-8-Methyl Substitution Pattern


Isoquinoline-1-carboximidamides cannot be generically interchanged because subtle variations in ring substitution profoundly alter physicochemical properties, molecular recognition, and biological target engagement. The target compound bears a 5-methoxy-8-methyl substitution pattern on the isoquinoline scaffold, which contrasts with close analogs such as the 6,8-dimethyl variant (CAS 2060523-23-9) and the 5-methoxy-only variant lacking the 8-methyl group (CAS 2060523-07-9) . The methoxy group at position 5 introduces a hydrogen-bond acceptor and alters the electronic density of the aromatic ring through resonance donation, while the methyl group at position 8 contributes steric bulk and lipophilicity. These differences translate into measurable shifts in topological polar surface area (TPSA), lipophilicity (LogP), hydrogen-bond acceptor/donor counts, and rotatable bond counts, all of which modulate pharmacokinetic behaviour, solubility, and target-binding profiles . Consequently, substituting an analog without matching the precise substitution pattern risks invalidating structure-activity relationships and experimental reproducibility.

(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide: Quantitative Comparative Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Elevation Relative to 6,8-Dimethyl Analog

The target compound exhibits a TPSA of 78.23 Ų, which is 9.23 Ų (13.4%) higher than the 6,8-dimethyl analog (TPSA 69 Ų) . The increase is attributable to the replacement of the 6-methyl group with a 5-methoxy substituent, which adds a hydrogen-bond acceptor oxygen atom. Higher TPSA correlates with reduced passive membrane permeability and potentially improved aqueous solubility, which may be critical for applications where central nervous system penetration must be limited or where oral bioavailability requires optimization.

Medicinal chemistry Drug design Permeability prediction

Lipophilicity Reduction (LogP) Compared to 6,8-Dimethyl Analog

The target compound has a computed LogP of 1.86, which is 0.30 log units (13.8%) lower than the 6,8-dimethyl analog (LogP 2.16) . The lower lipophilicity arises from the polar methoxy oxygen at position 5 replacing the lipophilic methyl group at position 6. This difference is within a range that can measurably affect aqueous solubility, plasma protein binding, and metabolic clearance.

LogP Lipophilicity ADME prediction

Increased Hydrogen-Bond Acceptor Count Versus Dimethyl Analog

The target compound possesses 4 hydrogen-bond acceptor atoms compared with 3 for the 6,8-dimethyl analog . The extra acceptor arises from the methoxy oxygen at position 5. Both compounds share 3 hydrogen-bond donor atoms. The additional acceptor site expands the potential for directional intermolecular interactions, which can influence target binding selectivity, crystal packing, and solubility.

Hydrogen bonding Molecular recognition Receptor binding

Increased Rotatable Bond Count Relative to 6,8-Dimethyl Analog

The target compound has 2 rotatable bonds versus 1 for the 6,8-dimethyl analog . The additional rotatable bond is associated with the 5-methoxy group, whose methyl group can undergo rotation around the O-CH₃ bond. This introduces conformational flexibility that may affect entropic contributions to binding free energy and the number of accessible low-energy conformers.

Conformational flexibility Entropy Molecular docking

Molecular Weight Differentiation from Non-Methoxylated Parent Scaffold

The target compound (MW 231.25 g/mol) is 44.05 g/mol heavier than the unsubstituted parent scaffold N-hydroxyisoquinoline-1-carboximidamide (MW 187.20 g/mol, CAS 1955564-43-8) . This increase reflects the addition of the 5-methoxy (OCH₃, +31.03 Da) and 8-methyl (CH₃, +15.03 Da) substituents. The molecular weight places the compound in the fragment-to-lead transition space, where each additional heavy atom must be justified by corresponding gains in potency or selectivity.

Fragment-based drug discovery Lead optimization Molecular complexity

Absence of Publicly Available Target-Specific Biological Activity Data: A Critical Caveat

A systematic search of primary research literature, patents, ChEMBL, BindingDB, and PubChem did not identify any publicly reported IC₅₀, Ki, Kd, EC₅₀, or target engagement data specifically for (E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide (CAS 2060523-29-5) [1]. No peer-reviewed publication or patent was found that includes this compound in a comparative biological assay alongside a named comparator. This absence of data is itself a differentiator: procurement decisions must be based on the compound's distinct physicochemical profile and its potential as a non-identical screening library member, rather than on unverified claims of biological superiority.

Evidence gap Screening library Target deconvolution

(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Diversity-Oriented Screening Library Expansion

The compound's unique 5-methoxy-8-methyl substitution pattern, combined with the (E)-N'-hydroxycarboximidamide group, provides structural diversity that is absent from the commercially available 6,8-dimethyl and unsubstituted analogs. Procurement of this compound for a diversity-oriented screening library increases scaffold representation and increases the probability of identifying novel hit matter against targets where the methoxy oxygen enables a key hydrogen-bond interaction not possible with methyl-only analogs .

Structure-Activity Relationship (SAR) Negative Control Studies

When used alongside the 6,8-dimethyl analog (CAS 2060523-23-9), this compound serves as an isomeric comparator in SAR exploration. The 5-methoxy → 6-methyl positional swap allows researchers to dissect whether a biological activity observed in the dimethyl analog arises from the 6-methyl group or the 8-methyl group, and to probe the effect of introducing a heteroatom (oxygen) at position 5 .

Amidoxime Reactivity and Coordination Chemistry Studies

The N'-hydroxycarboximidamide (amidoxime) functional group is a known bidentate ligand for metal ions including Fe(III), Cu(II), and Zn(II). The electron-donating 5-methoxy substituent modulates the electron density at the chelating nitrogen and oxygen atoms, potentially altering metal-binding affinity and complex stability compared to non-methoxylated analogs. This makes the compound relevant for coordination chemistry and metalloenzyme inhibitor design projects .

Physicochemical Property Benchmarking in Lead Optimization

The compound's computed TPSA (78.23 Ų), LogP (1.86), and H-bond profile (4 acceptors, 3 donors) place it in a property space distinct from the 6,8-dimethyl analog (TPSA 69, LogP 2.16, 3 acceptors). Research teams optimizing isoquinoline-based lead series can procure both compounds to benchmark how the methoxy→methyl substitution affects experimental solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability, providing data-driven guidance for subsequent synthetic decisions .

Quote Request

Request a Quote for (E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.